2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane
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Overview
Description
2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound that features an azido group, a methoxy group, and multiple phenylmethoxy groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps. One common method involves the nucleophilic substitution of a bromine atom in a precursor compound with an azide group. This reaction is often carried out under mild conditions using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide and sodium phenoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Methoxy and phenylmethoxy substituted derivatives.
Scientific Research Applications
2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways involving azido groups and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and selective, making it useful in various applications, including bioconjugation and materials science .
Comparison with Similar Compounds
Similar Compounds
1-(Azidoethyl)-5H-tetrazole: A compound with similar azido functionality but different structural features.
2-Azidoethyl derivatives of methylenebis(1-oxytriaz-1-ene 2-oxides):
Uniqueness
2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane is unique due to its combination of azido, methoxy, and phenylmethoxy groups attached to an oxane ring. This unique structure imparts specific reactivity and functional properties that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C29H33N3O5 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-(1-azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C29H33N3O5/c1-21(31-32-30)25-26(34-18-22-12-6-3-7-13-22)27(35-19-23-14-8-4-9-15-23)28(29(33-2)37-25)36-20-24-16-10-5-11-17-24/h3-17,21,25-29H,18-20H2,1-2H3 |
InChI Key |
FBKKWOOQKRRCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
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